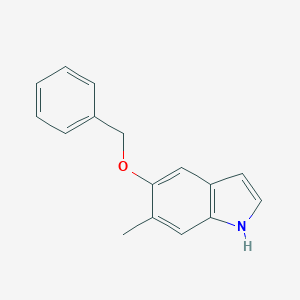

5-(Benzyloxy)-6-methyl-1H-indole

描述

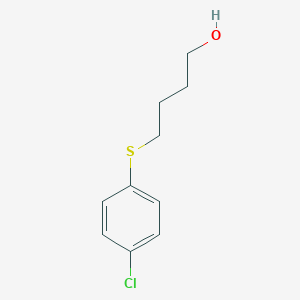

5-(Benzyloxy)-6-methyl-1H-indole is a chemical compound with the molecular formula C15H13NO. It is a white to beige powder . It is practically insoluble in water but soluble in chloroform and (warm) ethanol . The compound has a molecular weight of 223.27 g/mol .

Synthesis Analysis

While specific synthesis methods for 5-(Benzyloxy)-6-methyl-1H-indole were not found, there are related studies that might provide insights. For instance, 5-Benzyloxy-1-pentanol has been synthesized by reacting pentane-1,5-diol with benzyl chloride . Another study reported the synthesis of 2-amino acids by homologation of α-amino acids, involving the Reformatsky reaction with a Mannich-type imminium electrophile .Molecular Structure Analysis

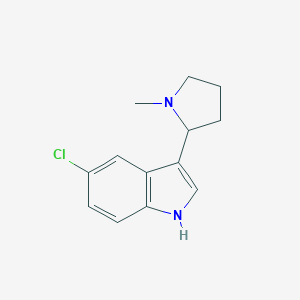

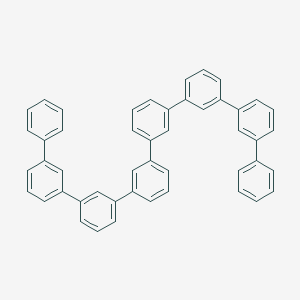

The molecular structure of 5-(Benzyloxy)-6-methyl-1H-indole consists of a benzyl group (C6H5CH2-) attached to the oxygen atom at the 5th position of the indole ring . The compound has a carbon content of 72.8%-76.5%, nitrogen content of 5.9%-6.4%, and hydrogen content of 4.86% .Chemical Reactions Analysis

While specific chemical reactions involving 5-(Benzyloxy)-6-methyl-1H-indole were not found, there are related studies that might provide insights. For example, a study reported the catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis

5-(Benzyloxy)-6-methyl-1H-indole is a white to beige powder . It has a melting point range of 96°C to 102°C . The compound is practically insoluble in water but soluble in chloroform and (warm) ethanol . It has a molecular weight of 223.27 g/mol .安全和危害

The compound may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if inhaled, swallowed, or in contact with skin . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended. In case of exposure, it is advised to wash with plenty of soap and water, avoid breathing dust/fume/gas/mist/vapors/spray, and seek medical attention if feeling unwell .

未来方向

While specific future directions for 5-(Benzyloxy)-6-methyl-1H-indole were not found, there are related studies that might provide insights. For instance, a study reported a catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This suggests potential future directions in exploring similar transformations with 5-(Benzyloxy)-6-methyl-1H-indole.

属性

IUPAC Name |

6-methyl-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-9-15-14(7-8-17-15)10-16(12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQATFQWJJNYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646652 | |

| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-6-methyl-1H-indole | |

CAS RN |

19500-00-6 | |

| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[2.1.0]pentane, 4-phenyl-3-(phenylimino)-](/img/structure/B101951.png)

![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)